

2-Oxodecanoic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Oxodecanoic acid

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An In-Depth Technical Guide to 2-Oxodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxodecanoic acid, a C10 oxo-fatty acid, is a metabolite found in various biological systems, including algae and plants.[1] While its precise biological roles are still under investigation, its structural class, the 2-oxo acids, are known to be involved in a variety of metabolic and signaling pathways. This technical guide provides a comprehensive overview of the key chemical and physical properties of **2-Oxodecanoic acid**, outlines relevant experimental protocols for its analysis and the synthesis of related compounds, and discusses its known and potential biological significance. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, natural product chemistry, and drug discovery.

Core Properties of 2-Oxodecanoic Acid

2-Oxodecanoic acid, also known as 2-ketodecanoic acid or α -ketocapric acid, is a saturated fatty acid with a ketone group at the alpha position. This structural feature is critical to its chemical reactivity and biological function.

Property	Value	Source
CAS Number	333-60-8	[1]
Molecular Formula	C ₁₀ H ₁₈ O ₃	[1]
Molecular Weight	186.25 g/mol	[1]
Appearance	White to off-white solid	N/A
Melting Point	46-48 °C	N/A
Boiling Point	272.2 °C at 760 mmHg (Predicted)	N/A
Solubility	Soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water.	N/A
Synonyms	2-Ketodecanoic acid, α-Ketodecanoic acid, 2-Oxo capric acid	[1]

Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis and analysis of **2-Oxodecanoic acid** are not extensively documented in publicly available literature, methodologies for analogous compounds can be adapted.

Synthesis of 2-Oxo Acid Analogs

A common strategy for the synthesis of 2-oxo acids involves the oxidation of the corresponding α-hydroxy acids. For long-chain 2-oxo acids, multi-step synthetic routes starting from readily available precursors are often employed.

Example: Synthesis of (S)-2-Amino-8-oxodecanoic Acid Derivatives

A convergent approach has been utilized for the synthesis of 2-amino-8-oxodecanoic acids (Aodas), which are components of histone deacetylase (HDAC) inhibitors.[2][3] This method

involves the coupling of two key fragments: an aldehyde derived from an amino acid and a β -ketophosphonate.^{[2][4]}

Key Steps:

- **Preparation of the Aldehyde Fragment:** The synthesis begins with a protected amino acid, such as L-glutamic acid, which is converted to the corresponding aldehyde in a multi-step process.^[3]
- **Preparation of the β -Ketophosphonate Fragment:** The second fragment is prepared from a suitable ester, which is reacted with dimethyl methylphosphonate.^[2]
- **Horner-Wadsworth-Emmons Reaction:** The aldehyde and β -ketophosphonate fragments are coupled via a Horner-Wadsworth-Emmons reaction to form an enone.^[4]
- **Reduction and Deprotection:** The resulting enone undergoes reduction of the double bond and subsequent deprotection steps to yield the final 2-amino-8-oxodecanoic acid derivative.^[2]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of fatty acids and their derivatives. For **2-Oxodecanoic acid**, a derivatization step is typically required to increase its volatility and improve chromatographic separation.

General Protocol Outline:

- **Sample Preparation:**
 - **Extraction:** Extract lipids from the biological matrix (e.g., cell culture, plant tissue) using a suitable solvent system, such as a modified Bligh-Dyer or Folch extraction.
 - **Saponification (Optional):** To analyze total fatty acid content, saponify the lipid extract using a methanolic KOH solution to release esterified fatty acids.
- **Derivatization:**

- Esterification: Convert the carboxylic acid group to a more volatile ester, commonly a methyl ester (FAME) or trimethylsilyl (TMS) ester. For α -keto acids, protection of the keto group may also be necessary.
- GC-MS Analysis:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injection: Inject the derivatized sample in splitless or split mode.
 - Temperature Program: Start with an initial low temperature, followed by a temperature ramp to a final high temperature to ensure separation of all components.
 - Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized **2-Oxodecanoic acid** can be used to enhance sensitivity and selectivity.
 - Quantification: Use an internal standard (e.g., a deuterated analog or an odd-chain fatty acid not present in the sample) for accurate quantification.

Biological Significance and Signaling Pathways

Role as a Metabolite

2-Oxodecanoic acid has been identified as a metabolite in algae and plants.^[1] In these organisms, fatty acid metabolism is a central process for energy storage, membrane structure, and the production of signaling molecules. The presence of **2-Oxodecanoic acid** suggests its involvement in these fundamental pathways.

Algal Metabolism:

In algae, fatty acid biosynthesis occurs in the plastids, starting from acetyl-CoA.^{[5][6]} The pathways of fatty acid modification, including oxidation, can lead to the formation of various oxylipins. While the specific pathway leading to **2-Oxodecanoic acid** in algae is not fully elucidated, it is likely derived from decanoic acid through an oxidation step.

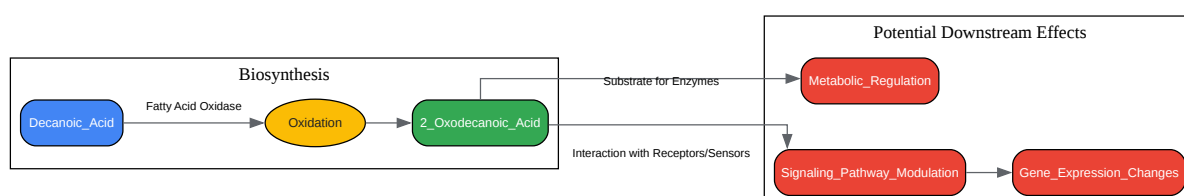
Plant Metabolism:

Plants utilize fatty acid-derived molecules, known as oxylipins, in a wide range of signaling processes, particularly in response to stress and for development.[7] The octadecanoid pathway, which leads to the synthesis of jasmonic acid, is a well-characterized example of oxylipin signaling.[8][9] Although not a direct component of the canonical octadecanoid pathway, **2-Oxodecanoic acid** may play a role in related fatty acid signaling cascades.

Potential Role in Signaling

The broader class of 2-oxo acids are key intermediates in metabolism, linking carbohydrate, fat, and amino acid metabolic pathways.[10] They can act as signaling molecules, for example, by influencing the activity of 2-oxo acid dehydrogenase complexes. These enzyme complexes are crucial for cellular energy metabolism and their activity can be modulated by the levels of their 2-oxo acid substrates.

Below is a conceptual workflow illustrating the potential involvement of **2-Oxodecanoic acid** in cellular processes, from its biosynthesis to its potential downstream effects.



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Caption: Conceptual workflow of **2-Oxodecanoic acid** biosynthesis and potential downstream effects.

Future Directions

The biological functions of **2-Oxodecanoic acid** remain an area of active research. Future studies should focus on:

- Elucidating Biosynthetic and Metabolic Pathways: Identifying the specific enzymes responsible for the synthesis and degradation of **2-Oxodecanoic acid** in different organisms.
- Investigating Signaling Roles: Determining if **2-Oxodecanoic acid** directly interacts with cellular receptors or sensors to modulate signaling pathways.
- Exploring Pharmacological Potential: Given that related oxo-fatty acids have shown biological activities, investigating the potential of **2-Oxodecanoic acid** and its derivatives as therapeutic agents is a promising avenue for drug development.

This technical guide provides a foundational understanding of **2-Oxodecanoic acid**. As research progresses, a more detailed picture of its role in biology and its potential applications will undoubtedly emerge.

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